molecular formula C17H18N4O B2485963 N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide CAS No. 1436319-04-8

N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide

Cat. No.: B2485963
CAS No.: 1436319-04-8
M. Wt: 294.358
InChI Key: ROCVTKJBFJVGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanomethyl group, a methylanilino group, and an anilino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide typically involves the following steps:

    Formation of the Cyanomethyl Group: This can be achieved by reacting a suitable precursor with cyanide ions under basic conditions.

    Introduction of the Methylanilino Group: This step involves the reaction of aniline with a methylating agent, such as methyl iodide, in the presence of a base.

    Coupling with Anilino Group: The methylanilino derivative is then coupled with an aniline derivative through a condensation reaction.

    Formation of the Acetamide Backbone: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and methylanilino groups.

    Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Products may include primary amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The cyanomethyl group could be involved in covalent bonding with biological targets, while the aromatic rings might participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-2-[2-(N-ethylanilino)anilino]acetamide
  • N-(Cyanomethyl)-2-[2-(N-methylanilino)phenyl]acetamide
  • N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]propionamide

Uniqueness

N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-21(14-7-3-2-4-8-14)16-10-6-5-9-15(16)20-13-17(22)19-12-11-18/h2-10,20H,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCVTKJBFJVGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2NCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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